2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable benzyl halide in the presence of a base, followed by cyclization and chlorination steps . The reaction is usually carried out in ethanol under reflux conditions for about 30 minutes, yielding the desired product with a good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with an amino group instead of a chloro group.
2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with a butyl group instead of a benzyl group.
Uniqueness
2-Benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-benzyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c1-13-15(11-14-7-3-2-4-8-14)19(21)24-18-10-6-5-9-17(18)23-20(24)16(13)12-22/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTDABKCLACUAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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